1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a benzyloxycarbonyl group and an ethylpiperazinyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the ethylpiperazinyl group through nucleophilic substitution reactions. The final step often involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to proteins or enzymes, while the ethylpiperazinyl group can enhance solubility and bioavailability. The carboxylic acid functionality allows for further chemical modifications, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
- tert-butyl 4-(1-[(Benzyloxy)carbonyl]piperidin-4-yl)piperazine-1-carboxylate
Uniqueness
1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxycarbonyl and ethylpiperazinyl groups allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H29N3O4 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H29N3O4/c1-2-21-8-10-22(11-9-21)18-12-17(19(24)25)13-23(14-18)20(26)27-15-16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3,(H,24,25) |
InChI Key |
XVMSLOKMUMJYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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